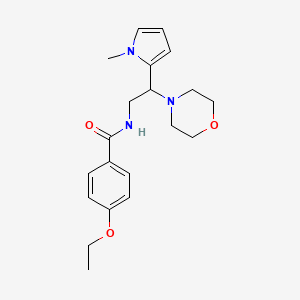

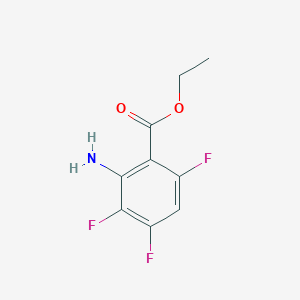

![molecular formula C22H20ClN3O3 B2540473 N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-38-2](/img/structure/B2540473.png)

N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide linkages and the introduction of substituents on aromatic systems. For instance, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involves the use of NMR spectroscopy, ESI-MS, and X-ray crystallography for characterization . These techniques are likely applicable to the synthesis analysis of the target compound, ensuring the correct structure and purity of the synthesized molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which reveals intramolecular hydrogen bonding and intermolecular interactions that stabilize the crystal structure . These findings suggest that similar intramolecular and intermolecular interactions may be present in the target compound, influencing its stability and reactivity.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the target compound. However, they do provide insights into the reactivity of similar compounds. For example, the presence of solvatochromic effects in 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicates that the compound's optical properties change with the polarity of the solvent, which could be due to deprotonation processes in polar solvents . This information could be extrapolated to predict the reactivity of the target compound in different solvent environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solvatochromic effects, crystal packing influenced by hydrogen bonding, and specific molecular interactions such as C-H⋯O and C-Cl⋯π(arene) . These properties are crucial for understanding the behavior of the target compound in various conditions, including its solubility, melting point, and potential for forming specific crystal structures.

科学的研究の応用

Chemical Synthesis and Antiallergic Properties

A study explored the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, focusing on novel antiallergic compounds. The research delved into various chemical synthesis techniques, including indolization under Fischer conditions and amidification, to produce compounds with enhanced antiallergic potency. One specific compound demonstrated significant antiallergic activity, outperforming astemizole in histamine release assays, highlighting its potential as a potent antiallergic agent (Menciu et al., 1999).

Corrosion Inhibition

Another application involves the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition. This research synthesized derivatives through amidation reactions and evaluated their efficacy as corrosion inhibitors in acidic and mineral oil mediums. The findings indicated promising inhibition efficiencies, highlighting the potential of such compounds in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Antibacterial Activity

Further, a study on the synthesis and QSAR of 4-Oxo-thiazolidines and 2-Oxo-azetidines explored their potential as antibacterial agents. The compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, with a QSAR analysis indicating the positive contribution of certain substituents to their antibacterial efficacy (Desai et al., 2008).

Spectroscopic and Quantum Studies

Another intriguing application is seen in the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies aimed at understanding the compounds' electronic properties and their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research found these compounds to possess good light harvesting efficiency and non-linear optical activity, suggesting their utility in photovoltaic applications (Mary et al., 2020).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine, another component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets would depend on the specific receptors it binds to.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its stereochemistry, which in turn could be affected by environmental factors.

Safety and Hazards

将来の方向性

Future research could focus on elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide a more comprehensive understanding of “N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” and its potential applications .

特性

IUPAC Name |

N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3/c23-15-7-9-16(10-8-15)24-22(29)21(28)18-13-26(19-6-2-1-5-17(18)19)14-20(27)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPVAZMOMVHKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

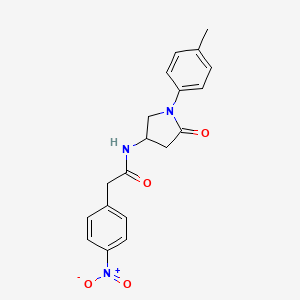

![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)

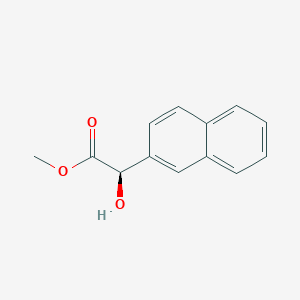

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)

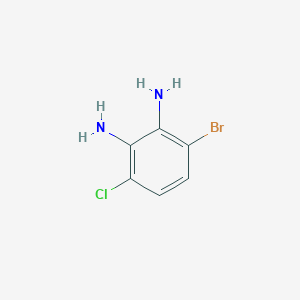

![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)

![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)

![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)

![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)

![Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2540412.png)